Factor XI-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

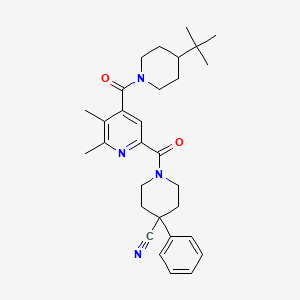

C30H38N4O2 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

1-[4-(4-tert-butylpiperidine-1-carbonyl)-5,6-dimethylpyridine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C30H38N4O2/c1-21-22(2)32-26(19-25(21)27(35)33-15-11-23(12-16-33)29(3,4)5)28(36)34-17-13-30(20-31,14-18-34)24-9-7-6-8-10-24/h6-10,19,23H,11-18H2,1-5H3 |

InChI Key |

XLSBTECHAPCULG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1C(=O)N2CCC(CC2)C(C)(C)C)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

Preliminary In-Vitro Studies of Factor XIa Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of Factor XIa (FXIa) inhibitors, a promising new class of anticoagulants. While specific data for a compound designated "Factor XIa-IN-1" is not publicly available, this document synthesizes methodologies and representative data from published studies on potent and selective small molecule FXIa inhibitors. This guide is intended to serve as a valuable resource for professionals engaged in the research and development of novel antithrombotic therapies.

Introduction to Factor XIa as a Therapeutic Target

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] It amplifies the generation of thrombin, which is essential for the formation of a stable fibrin clot.[3] Unlike key components of the common and extrinsic pathways, such as Factor Xa and thrombin, genetic deficiencies in Factor XI are associated with a mild bleeding phenotype, suggesting that its inhibition may offer a safer anticoagulant profile with a reduced risk of bleeding complications.[4][5] This has positioned FXIa as an attractive target for the development of novel anticoagulants that can prevent thrombosis without significantly impairing hemostasis.[4][5]

Mechanism of Action of Factor XIa Inhibitors

Small molecule inhibitors of Factor XIa typically act by binding to the active site of the enzyme, preventing it from interacting with its natural substrate, Factor IX.[4][6] This inhibition attenuates the propagation of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation. The primary goal in the development of these inhibitors is to achieve high potency against FXIa while maintaining high selectivity over other related serine proteases in the coagulation cascade to minimize off-target effects.[7]

Quantitative In-Vitro Data

The following table summarizes representative quantitative data for potent and selective small molecule Factor XIa inhibitors based on publicly available information. It is important to note that these values are examples and the actual performance of any specific inhibitor would need to be determined experimentally.

| Parameter | Description | Representative Value Range |

| FXIa IC50 | The half-maximal inhibitory concentration against human Factor XIa. It measures the potency of the inhibitor. | 0.1 - 100 nM |

| FXa IC50 | The half-maximal inhibitory concentration against human Factor Xa. Used to assess selectivity. | >10,000 nM |

| Thrombin IC50 | The half-maximal inhibitory concentration against human thrombin. Used to assess selectivity. | >1,000 nM |

| Plasma Kallikrein IC50 | The half-maximal inhibitory concentration against human plasma kallikrein. Another key selectivity assay. | >1,000 nM |

| aPTT Doubling Conc. | The concentration of the inhibitor required to double the activated partial thromboplastin time in human plasma. | 1 - 10 µM |

Key In-Vitro Experimental Protocols

Detailed methodologies for the key experiments cited in the table above are provided below. These protocols are generalized based on common practices reported in the scientific literature.

Factor XIa Enzymatic Assay

This assay quantifies the direct inhibitory activity of a compound against purified human Factor XIa.

-

Materials:

-

Human Factor XIa (e.g., from Haematologic Technologies Inc.)

-

Fluorogenic or chromogenic substrate for FXIa (e.g., Boc-Gln-Ala-Arg-AMC or similar)

-

Assay Buffer: Typically 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4.

-

Test compound (dissolved in DMSO)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Plate reader (fluorometer or spectrophotometer)

-

-

Method:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Add a small volume of the diluted test compound solution to the wells of the microplate.

-

Add a solution of human Factor XIa to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.

-

Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

Selectivity Assays (Factor Xa, Thrombin, Plasma Kallikrein)

The protocol for selectivity assays is analogous to the Factor XIa enzymatic assay, with the substitution of the respective enzyme and its specific substrate.

-

Enzymes: Human Factor Xa, Human Thrombin, Human Plasma Kallikrein.

-

Substrates: A specific fluorogenic or chromogenic substrate for each enzyme.

-

Procedure: Follow the same steps as the Factor XIa enzymatic assay, replacing FXIa and its substrate with the enzyme and substrate for the selectivity target.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation.

-

Materials:

-

Pooled normal human plasma

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl₂) solution

-

Test compound (dissolved in DMSO)

-

Coagulometer

-

-

Method:

-

Prepare serial dilutions of the test compound in a suitable buffer.

-

Incubate a small volume of the diluted test compound with human plasma for a defined period (e.g., 5-10 minutes) at 37°C.

-

Add the aPTT reagent to the plasma-compound mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact pathway.

-

Initiate clotting by adding a pre-warmed CaCl₂ solution.

-

The coagulometer measures the time taken for clot formation (the aPTT).

-

Determine the concentration of the inhibitor that doubles the aPTT compared to a vehicle control.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in-vitro study of Factor XIa inhibitors.

Caption: The Coagulation Cascade and the Site of Action of a Factor XIa Inhibitor.

Caption: A typical experimental workflow for the in-vitro characterization of a Factor XIa inhibitor.

Caption: Logical relationship from inhibitor binding to the resulting anticoagulant effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial safety and toxicity profile of Factor XIa-IN-1

An In-Depth Technical Guide to the Initial Safety and Toxicity Profile of Factor XIa Inhibitors

Introduction

While a specific compound designated "Factor XIa-IN-1" is not publicly documented, this guide synthesizes the initial safety and toxicity data for the broader class of Factor XIa (FXIa) inhibitors. The nomenclature "IN-1" likely signifies an early-stage investigational inhibitor. This document will therefore focus on the preclinical and early clinical safety profiles of representative FXIa inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of this emerging class of anticoagulants.

Factor XIa is a serine protease that plays a key role in the amplification of the coagulation cascade.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[2][3] Epidemiological data and preclinical studies suggest that individuals with a deficiency in Factor XI have a reduced risk of venous thrombosis and stroke, with only a mild bleeding tendency.[3][4] This has driven the development of various FXIa inhibitors, including small molecules, monoclonal antibodies, and antisense oligonucleotides.[5]

Mechanism of Action and Signaling Pathway

Factor XIa inhibitors interrupt the intrinsic pathway of the coagulation cascade. Activated Factor XII (FXIIa) or thrombin activates Factor XI (FXI) to FXIa. FXIa then activates Factor IX (FIX), leading to a "thrombin burst" that is crucial for the formation of a stable thrombus.[6] By inhibiting FXIa, these drugs reduce the amplification of thrombin generation, thereby preventing thrombosis while potentially preserving initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway.[6]

References

Factor XIa-IN-1: A Technical Whitepaper on a Novel Antithrombotic Agent

Disclaimer: The specific compound "Factor XIa-IN-1" is not referenced in the publicly available scientific literature. This technical guide will therefore focus on a representative and well-characterized oral, small-molecule Factor XIa inhibitor, using it as a proxy for "Factor XIa-IN-1" to provide a detailed overview of this class of antithrombotic agents for researchers, scientists, and drug development professionals. The data and methodologies presented are synthesized from publicly available preclinical and clinical research on such compounds.

Introduction: The Rationale for Targeting Factor XIa

Traditional anticoagulants, while effective, carry an inherent risk of bleeding complications by targeting central factors in the coagulation cascade essential for hemostasis. Factor XIa (FXIa) has emerged as a promising therapeutic target for a new generation of anticoagulants with the potential to uncouple antithrombotic efficacy from bleeding risk.[1][2][3][4][5] Factor XI is a key component of the intrinsic pathway of coagulation, primarily involved in the amplification of thrombin generation, a process crucial for thrombus growth and stabilization, but with a lesser role in primary hemostasis.[6][7][8]

Individuals with a congenital deficiency in Factor XI (Hemophilia C) exhibit a reduced risk of thromboembolic events with only a mild bleeding phenotype, typically associated with trauma or surgery in tissues with high fibrinolytic activity.[1][3][6] This observation provides a strong rationale for the development of FXIa inhibitors as safer antithrombotic agents. This whitepaper will provide a comprehensive technical overview of a representative small-molecule FXIa inhibitor, herein referred to as Factor XIa-IN-1, covering its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Factor XIa-IN-1 is a direct, reversible, and highly selective inhibitor of the active form of Factor XI (FXIa). By binding to the active site of FXIa, it prevents the conversion of Factor IX to its active form, Factor IXa. This, in turn, attenuates the propagation of the coagulation cascade and reduces thrombin generation.[2][6][9]

Signaling Pathway

The following diagram illustrates the position of Factor XIa in the coagulation cascade and the inhibitory action of Factor XIa-IN-1.

Preclinical and Clinical Data

The following tables summarize the key quantitative data for a representative oral small-molecule Factor XIa inhibitor, serving as a proxy for Factor XIa-IN-1.

In Vitro Potency and Selectivity

| Target | IC50 (nM) | Ki (nM) | Selectivity vs. FXIa |

| Factor XIa | 1.5 | 0.5 | - |

| Factor Xa | >10,000 | >5,000 | >10,000x |

| Thrombin | >10,000 | >5,000 | >10,000x |

| Plasma Kallikrein | 500 | 250 | >500x |

| Trypsin | >10,000 | >5,000 | >10,000x |

| Activated Protein C | >10,000 | >5,000 | >10,000x |

Data synthesized from representative studies of oral small-molecule FXIa inhibitors.

Pharmacokinetics in Humans (Single Oral Dose)

| Parameter | 10 mg | 50 mg | 100 mg |

| Tmax (h) | 2.0 | 3.0 | 4.0 |

| Cmax (ng/mL) | 50 | 250 | 500 |

| AUC (ng·h/mL) | 400 | 2,500 | 6,000 |

| t1/2 (h) | 12 | 14 | 15 |

| Oral Bioavailability (%) | ~60 | ~60 | ~60 |

Data are representative values for a small-molecule FXIa inhibitor.

Pharmacodynamics in Humans (Single Oral Dose)

| Parameter | 10 mg | 50 mg | 100 mg | Placebo |

| aPTT (fold increase from baseline at Tmax) | 1.2 | 1.8 | 2.5 | 1.0 |

| Prothrombin Time (PT) | No significant change | No significant change | No significant change | No significant change |

| Bleeding Time | No significant increase | No significant increase | No significant increase | No significant increase |

aPTT: activated Partial Thromboplastin Time. Data are illustrative of typical findings.

Clinical Efficacy and Safety (Phase II, Post-Knee Arthroplasty)

| Outcome | Factor XIa-IN-1 (pooled doses) | Enoxaparin (Standard of Care) |

| Venous Thromboembolism (VTE) Rate | 8.5% | 21.3% |

| Major Bleeding | 0.5% | 1.2% |

| Clinically Relevant Non-Major Bleeding | 2.1% | 3.5% |

Data are representative of Phase II clinical trial outcomes for this drug class.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro FXIa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Factor XIa-IN-1 against human Factor XIa.

Materials:

-

Human Factor XIa (purified)

-

Fluorogenic substrate for FXIa (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% bovine serum albumin (BSA)

-

Factor XIa-IN-1 (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Factor XIa-IN-1 in DMSO and then dilute into assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the microplate.

-

Add 20 µL of human Factor XIa (final concentration ~50 pM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~100 µM).

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the reaction rate as a percentage of the vehicle control against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of Factor XIa-IN-1 on the intrinsic coagulation pathway in human plasma.

Materials:

-

Pooled normal human plasma

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution (25 mM)

-

Factor XIa-IN-1 (dissolved in DMSO)

-

Coagulometer

Procedure:

-

Spike pooled normal human plasma with various concentrations of Factor XIa-IN-1 or vehicle (DMSO).

-

Incubate 50 µL of the spiked plasma with 50 µL of the aPTT reagent for 3 minutes at 37°C.

-

Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.

-

The coagulometer will measure the time to clot formation.

-

Record the clotting time in seconds. The fold increase is calculated relative to the vehicle control.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis in Rats)

Objective: To evaluate the antithrombotic efficacy of Factor XIa-IN-1 in an in vivo model of arterial thrombosis.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Factor XIa-IN-1 formulated for oral administration

-

Anesthetic (e.g., isoflurane)

-

Ferric chloride (FeCl3) solution (35%)

-

Doppler flow probe

-

Surgical instruments

Procedure:

-

Administer Factor XIa-IN-1 or vehicle orally to the rats at a predetermined time before surgery (e.g., 1 hour).

-

Anesthetize the rat and surgically expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Apply a filter paper saturated with 35% FeCl3 solution to the adventitial surface of the artery for 10 minutes to induce endothelial injury.

-

Monitor blood flow continuously until complete occlusion (cessation of flow) occurs, or for a predefined observation period (e.g., 60 minutes).

-

The primary endpoint is the time to vessel occlusion.

The following workflow diagram illustrates the in vivo thrombosis experiment.

Conclusion

Factor XIa inhibitors, represented here by the placeholder "Factor XIa-IN-1," are a promising new class of antithrombotic agents. Their mechanism of action, which selectively targets the amplification of thrombin generation in the intrinsic pathway, offers the potential for effective prevention of thrombosis with a reduced risk of bleeding compared to current standards of care. The preclinical and clinical data to date support this hypothesis, demonstrating potent antithrombotic efficacy with a favorable safety profile. Further large-scale clinical trials are ongoing to definitively establish the role of this new class of anticoagulants in various thromboembolic disorders.

References

- 1. ashpublications.org [ashpublications.org]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factor XI/XIa Inhibitors: A New Approach to Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bms.com [bms.com]

- 7. mdpi.com [mdpi.com]

- 8. emjreviews.com [emjreviews.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Coagulation Assays of Factor XIa-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the blood coagulation cascade. Its role in thrombus formation and propagation makes it a promising therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. Factor XIa-IN-1 is a potent and selective small molecule inhibitor of FXIa. These application notes provide detailed protocols for evaluating the in vitro anticoagulant activity of Factor XIa-IN-1 using two standard coagulation assays: the activated Partial Thromboplastin Time (aPTT) assay and a chromogenic substrate assay.

The aPTT assay is a plasma-based clotting assay that measures the integrity of the intrinsic and common pathways of coagulation. Prolongation of the clotting time in this assay indicates inhibition of factors within these pathways. The chromogenic substrate assay provides a more direct measure of FXIa enzymatic activity by quantifying the cleavage of a specific colorimetric substrate.

Data Presentation

The following tables summarize representative quantitative data obtained from in vitro coagulation assays of Factor XIa-IN-1.

Table 1: Effect of Factor XIa-IN-1 on Activated Partial Thromboplastin Time (aPTT)

| Factor XIa-IN-1 Concentration (nM) | aPTT Clotting Time (seconds) |

| 0 (Vehicle Control) | 30.2 |

| 10 | 35.5 |

| 50 | 48.9 |

| 100 | 65.1 |

| 250 | 88.7 |

| 500 | 115.4 |

Table 2: Inhibition of Factor XIa Activity by Factor XIa-IN-1 in a Chromogenic Substrate Assay

| Factor XIa-IN-1 Concentration (nM) | % Inhibition of FXIa Activity |

| 1 | 10.5 |

| 5 | 25.3 |

| 10 | 48.9 |

| 20 | 70.1 |

| 50 | 88.6 |

| 100 | 95.2 |

| Calculated IC50 (nM) | 10.3 |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol describes the determination of the anticoagulant effect of Factor XIa-IN-1 in human plasma using an automated coagulometer.

a. Materials and Reagents:

-

Factor XIa-IN-1

-

Normal human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

25 mM Calcium Chloride (CaCl2) solution

-

Automated coagulometer

-

Coagulation cups and balls

-

Calibrated pipettes

b. Experimental Workflow:

Caption: aPTT Experimental Workflow

c. Step-by-Step Protocol:

-

Prepare Factor XIa-IN-1 Dilutions: Prepare a stock solution of Factor XIa-IN-1 in a suitable solvent (e.g., DMSO) and make serial dilutions in the same solvent to achieve the desired final concentrations in plasma.

-

Reagent and Sample Preparation: Pre-warm the normal human plasma, aPTT reagent, and 25 mM CaCl2 solution to 37°C.

-

Assay Performance (Automated Coagulometer):

-

Pipette 50 µL of normal human plasma into a coagulation cup.

-

Add 5 µL of the Factor XIa-IN-1 dilution or vehicle control to the plasma and mix gently.

-

Incubate the plasma-inhibitor mixture for 5 minutes at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

-

Incubate the mixture for 3 minutes at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl2.

-

The automated coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

-

-

Data Analysis: Record the clotting time for each inhibitor concentration. The results can be plotted as clotting time (seconds) versus inhibitor concentration.

Chromogenic Substrate Assay for Factor XIa Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Factor XIa-IN-1 against purified human Factor XIa.

a. Materials and Reagents:

-

Factor XIa-IN-1

-

Purified human Factor XIa

-

Chromogenic FXIa substrate (e.g., H-D-Lys(Cbo)-Pro-Arg-pNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

b. Experimental Workflow:

Caption: Chromogenic Assay Workflow

c. Step-by-Step Protocol:

-

Prepare Factor XIa-IN-1 Dilutions: Prepare a serial dilution of Factor XIa-IN-1 in assay buffer to cover a range of concentrations for IC50 determination.

-

Reagent Preparation: Prepare working solutions of human Factor XIa and the chromogenic substrate in assay buffer at their optimal concentrations.

-

Assay Performance (96-well plate):

-

To each well, add 50 µL of assay buffer.

-

Add 10 µL of the Factor XIa-IN-1 dilution or vehicle control.

-

Add 20 µL of the human Factor XIa solution.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate solution to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Factor XIa-IN-1 using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway

The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIa and the point of inhibition by Factor XIa-IN-1.

Caption: Intrinsic Coagulation Cascade and FXIa Inhibition

Application Notes and Protocols for the Use of Factor XIa-IN-1 in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Factor XIa-IN-1, a potent and selective small molecule inhibitor of Factor XIa (FXIa), in preclinical animal models of thrombosis. The protocols outlined below are based on established methodologies and published data for FXIa inhibitors, with specific details adapted for Factor XIa-IN-1 where available.

Introduction

Factor XIa (FXIa) is a critical component of the intrinsic coagulation pathway and has emerged as a promising therapeutic target for the development of novel anticoagulants. Inhibition of FXIa is hypothesized to prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[1][2][3] Factor XIa-IN-1 is a small molecule inhibitor designed for high potency and selectivity against FXIa, making it a valuable tool for investigating the role of FXIa in thrombosis and for preclinical drug development.

These notes provide detailed protocols for the in vivo application of Factor XIa-IN-1 in common animal models of arterial and venous thrombosis, guidance on formulation and administration, and methods for assessing its antithrombotic efficacy and bleeding risk.

Mechanism of Action of Factor XIa

Factor XI is activated to Factor XIa by Factor XIIa in the contact activation pathway or by thrombin in a feedback amplification loop.[3] FXIa then activates Factor IX, which leads to a burst in thrombin generation and the formation of a stable fibrin clot.[4] By selectively inhibiting FXIa, Factor XIa-IN-1 interrupts this amplification of thrombin production, thereby reducing thrombus formation.

Diagram 1: Simplified signaling pathway of the intrinsic coagulation cascade and the inhibitory action of Factor XIa-IN-1.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and safety data for a potent, selective small molecule FXIa inhibitor, referred to as "compound 1" in the cited literature, which serves as a surrogate for Factor XIa-IN-1.[5]

Table 1: Antithrombotic Efficacy of Factor XIa-IN-1 in a Rabbit Model of Arterial Thrombosis

| Parameter | ED₅₀ (mg/kg/h, i.v.) |

| Integrated Blood Flow | 0.003 |

| Thrombus Weight Reduction | 0.004 |

| Prevention of Microembolic Signals | 0.106 |

Data from a study using a potent and selective small molecule inhibitor of FXIa in a rabbit model of FeCl₃-induced carotid artery thrombosis.[5]

Table 2: Bleeding Risk Assessment of Factor XIa-IN-1 in Rabbits

| Dose (mg/kg/h, i.v.) | Bleeding Time Prolongation (fold change vs. vehicle) | Statistical Significance |

| 5 | ~2 | Not Statistically Significant |

Data from a rabbit cuticle bleeding model. The tested dose is over 1250-fold the ED₅₀ for arterial thrombosis.[5]

Experimental Protocols

The following are detailed protocols for common animal models of thrombosis. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

Formulation and Administration of Factor XIa-IN-1

For in vivo studies, proper formulation of Factor XIa-IN-1 is crucial for ensuring bioavailability and consistent results.

Formulation for Intravenous (i.v.) Administration:

A suggested vehicle for formulating small molecule inhibitors for intravenous administration in rabbits is a solution of 70% polyethylene glycol (PEG) and 10% ethanol in water.[6] For other rodents, a common vehicle for intravenous or subcutaneous administration is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[7]

Example Formulation Protocol (for general guidance):

-

Dissolve Factor XIa-IN-1 in DMSO to create a stock solution.

-

Add PEG300 and mix thoroughly.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add saline or PBS to reach the desired final concentration.

Administration:

Factor XIa-IN-1 can be administered as an intravenous (i.v.) bolus followed by a continuous infusion to achieve steady-state plasma concentrations during the experiment.[6] The specific doses and infusion rates should be determined based on dose-ranging studies to establish the desired level of anticoagulation.

Diagram 2: General experimental workflow for in vivo thrombosis studies.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rabbits

This model is used to evaluate the efficacy of antithrombotic agents in an arterial setting.

Materials:

-

Male New Zealand White rabbits

-

Anesthetic agents (e.g., ketamine, xylazine)

-

Factor XIa-IN-1 formulated for i.v. administration

-

Ferric chloride (FeCl₃) solution (e.g., 20%)

-

Doppler flow probe

-

Surgical instruments

Procedure:

-

Anesthetize the rabbit and maintain a surgical plane of anesthesia.

-

Surgically expose the carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer a bolus of Factor XIa-IN-1 or vehicle, followed by a continuous intravenous infusion.

-

After a stabilization period (e.g., 30-60 minutes), induce thrombosis by applying a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

-

Monitor carotid artery blood flow continuously for a set duration (e.g., 60-90 minutes) to assess thrombus formation and vessel occlusion.

-

At the end of the experiment, euthanize the animal, and the thrombosed arterial segment can be excised and weighed.

Efficacy Endpoints:

-

Time to vessel occlusion

-

Integrated carotid artery blood flow

-

Thrombus weight

Arteriovenous (AV) Shunt Thrombosis Model in Rabbits

This model assesses thrombus formation on a foreign surface, mimicking conditions that can lead to thrombosis on medical devices.

Materials:

-

Male New Zealand White rabbits

-

Anesthetic agents

-

Factor XIa-IN-1 formulated for i.v. administration

-

Silastic arteriovenous shunt containing a thrombogenic surface (e.g., a silk thread)

-

Surgical instruments

Procedure:

-

Anesthetize the rabbit.

-

Insert cannulas into the carotid artery and jugular vein.

-

Administer a bolus of Factor XIa-IN-1 or vehicle, followed by a continuous intravenous infusion.

-

After a stabilization period, connect the AV shunt between the arterial and venous cannulas, allowing blood to flow through the shunt for a defined period (e.g., 40 minutes).

-

After the designated time, clamp the shunt, disconnect it, and carefully remove the thrombogenic material.

-

The formed thrombus is then weighed.

Efficacy Endpoint:

-

Thrombus weight

Bleeding Time Assessment

It is crucial to evaluate the bleeding risk associated with any new antithrombotic agent.

Rabbit Cuticle Bleeding Time Model:

-

Anesthetize the rabbit.

-

Administer Factor XIa-IN-1 or vehicle.

-

Make a standardized incision in the cuticle of a nail.

-

Gently blot the blood from the incision site with filter paper at regular intervals (e.g., every 15-30 seconds) until bleeding ceases.

-

The bleeding time is the time from the incision to the cessation of bleeding.

Safety Endpoint:

-

Bleeding time (in minutes or as a fold-increase over vehicle control)

Pharmacodynamic and Pharmacokinetic Analysis

To correlate the antithrombotic effects with drug exposure and activity, blood samples should be collected at various time points during the experiment.

Pharmacodynamic (PD) Assessment:

-

Activated Partial Thromboplastin Time (aPTT): aPTT is a useful biomarker for the anticoagulant activity of FXIa inhibitors, as it reflects the integrity of the intrinsic pathway.[8]

Pharmacokinetic (PK) Assessment:

-

Plasma concentrations of Factor XIa-IN-1 should be measured using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters such as clearance, volume of distribution, and half-life.

Diagram 3: Logical relationship for pharmacokinetic and pharmacodynamic analysis.

Conclusion

Factor XIa-IN-1 is a valuable research tool for investigating the role of FXIa in thrombosis. The protocols provided in these application notes offer a framework for conducting in vivo studies to assess the antithrombotic efficacy and bleeding risk of this compound. Careful experimental design, appropriate animal models, and comprehensive PK/PD analysis are essential for obtaining robust and translatable preclinical data. Researchers are encouraged to optimize these protocols for their specific research questions and to adhere to all institutional and national guidelines for animal welfare.

References

- 1. A Synthetic Heparin Mimetic That Allosterically Inhibits Factor XIa and Reduces Thrombosis In Vivo Without Enhanced Risk of Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XI: structure, function and therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Factor XIa Reduces the Frequency of Cerebral Microembolic Signals Derived from Carotid Arterial Thrombosis in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXIa-IN-15_TargetMol [targetmol.com]

- 8. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Intrinsic Coagulation Pathway with a Selective Factor XIa Inhibitor

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Factor XIa-IN-1, a representative potent and selective small molecule inhibitor of Factor XIa (FXIa), for studying the intrinsic pathway of coagulation. Factor XIa is a critical serine protease that amplifies the coagulation cascade, making it a key target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to traditional therapies.[1][2][3][4][5] This document outlines the mechanism of action of FXIa, the properties of Factor XIa-IN-1, and detailed protocols for its application in relevant in vitro and in vivo assays.

Mechanism of Action of Factor XIa in the Intrinsic Coagulation Pathway

The intrinsic pathway of coagulation is initiated by the contact of blood with a negatively charged surface, leading to the activation of Factor XII to FXIIa. FXIIa then activates Factor XI (FXI) to its active form, Factor XIa.[6][7][8] FXIa, in turn, activates Factor IX to FIXa. The resulting "tenase" complex (FIXa, FVIIIa, Ca2+, and phospholipids) then activates Factor X to FXa, which is a key component of the common pathway, ultimately leading to thrombin generation and fibrin clot formation.[2][4] Thrombin also creates a positive feedback loop by activating FXI, further amplifying the coagulation cascade.[5]

Factor XIa's primary role is in the amplification of the coagulation cascade, contributing significantly to thrombus growth and stabilization, while having a lesser role in initial hemostasis.[1][9] This distinction makes selective FXIa inhibition an attractive strategy for developing antithrombotic agents with a reduced risk of bleeding complications.[3][9]

Factor XIa-IN-1: A Representative Selective Inhibitor

For the purpose of these application notes, Factor XIa-IN-1 is presented as a hypothetical, yet representative, potent and selective, reversible, small molecule, active-site inhibitor of human Factor XIa. Its characteristics, compiled from the properties of various reported FXIa inhibitors, are summarized below.

Data Presentation: Properties of Factor XIa-IN-1

| Parameter | Value | Description |

| Target | Human Factor XIa | A serine protease in the intrinsic coagulation pathway. |

| Mechanism of Action | Reversible, competitive inhibitor | Binds to the active site of FXIa, preventing the binding and cleavage of its substrate, Factor IX. |

| Potency (Ki) | ~0.5 nM | The inhibition constant, indicating high binding affinity to FXIa. A lower Ki value signifies greater potency.[10][11] |

| In Vitro Efficacy (IC50) | ~1 nM | The half-maximal inhibitory concentration in a purified enzyme assay.[10][11] |

| Selectivity | >1000-fold vs. other serine proteases | Demonstrates high selectivity for FXIa over other related coagulation factors (e.g., thrombin, FXa, FIXa, FVIIa, FXIIa) and other serine proteases (e.g., trypsin, plasmin), minimizing off-target effects.[2][12] |

| Effect on aPTT | Dose-dependent prolongation | The activated partial thromboplastin time (aPTT) is a measure of the intrinsic and common coagulation pathways. Inhibition of FXIa leads to a prolonged clotting time in this assay.[2][13] |

| In Vivo Efficacy | Demonstrated in thrombosis models | Effective in preventing thrombus formation in animal models of arterial and venous thrombosis with a reduced impact on bleeding time compared to broader-spectrum anticoagulants.[6][14] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Intrinsic pathway of coagulation and the inhibitory action of Factor XIa-IN-1.

Experimental Workflow Diagram

Caption: Workflow for the evaluation of Factor XIa-IN-1.

Experimental Protocols

In Vitro Factor XIa Inhibition Assay

This protocol is for determining the potency (IC50) of Factor XIa-IN-1 against purified human Factor XIa.

Materials:

-

Human Factor XIa (purified)

-

Fluorogenic or chromogenic FXIa substrate (e.g., Boc-Gln-Ala-Arg-AMC or a p-nitroanilide (pNA) substrate)[15]

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4

-

Factor XIa-IN-1

-

DMSO (for dissolving the inhibitor)

-

96-well black or clear flat-bottom microplates

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare Reagents:

-

Dissolve Factor XIa-IN-1 in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare serial dilutions of Factor XIa-IN-1 in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare a working solution of human Factor XIa in assay buffer (e.g., final concentration of 0.1 nM).

-

Prepare a working solution of the FXIa substrate in assay buffer according to the manufacturer's recommendations.

-

-

Assay Protocol:

-

Add 50 µL of the serially diluted Factor XIa-IN-1 or vehicle control (assay buffer with the same DMSO concentration) to the wells of the microplate.

-

Add 25 µL of the human Factor XIa working solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the FXIa substrate working solution to each well.

-

Immediately start monitoring the change in fluorescence (e.g., Ex/Em = 380/460 nm for AMC substrates) or absorbance (e.g., 405 nm for pNA substrates) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the effect of Factor XIa-IN-1 on the clotting time of human plasma, providing a functional assessment of its anticoagulant activity in a more physiological context.[13][16]

Materials:

-

Human platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[17]

-

Calcium chloride (CaCl2) solution (e.g., 25 mM)

-

Factor XIa-IN-1

-

Coagulometer or a spectrophotometer capable of measuring turbidity

Procedure:

-

Prepare Samples:

-

Prepare various concentrations of Factor XIa-IN-1 in a suitable buffer or saline.

-

Spike the human PPP with different concentrations of Factor XIa-IN-1 or a vehicle control.

-

-

Assay Protocol (Manual or Automated):

-

Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.

-

Pipette 100 µL of the spiked PPP into a pre-warmed cuvette.

-

Add 100 µL of the aPTT reagent to the cuvette.

-

Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for contact activation.[13]

-

Initiate clotting by adding 100 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.

-

Measure the time until a fibrin clot is formed. This is the aPTT.

-

-

Data Analysis:

-

Plot the aPTT (in seconds) against the concentration of Factor XIa-IN-1.

-

Determine the concentration of Factor XIa-IN-1 required to double the baseline aPTT (2x aPTT).

-

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This protocol evaluates the antithrombotic efficacy of Factor XIa-IN-1 in a widely used animal model of arterial thrombosis.[6][14]

Materials:

-

Mice or rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Doppler ultrasound probe or flowmeter

-

Ferric chloride (FeCl3) solution (e.g., 5-10% in water)

-

Filter paper strips

-

Factor XIa-IN-1 formulation for in vivo administration (e.g., oral or intravenous)

-

Vehicle control

Procedure:

-

Animal Preparation:

-

Administer Factor XIa-IN-1 or vehicle to the animals at a predetermined time before the procedure.

-

Anesthetize the animal.

-

Surgically expose the carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Thrombus Induction:

-

Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Monitor the carotid artery blood flow continuously.

-

-

Endpoint Measurement:

-

The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.

-

The vessel can also be harvested at the end of the experiment for histological analysis of the thrombus.

-

-

Data Analysis:

-

Compare the time to occlusion in the Factor XIa-IN-1 treated group with the vehicle control group.

-

Statistical analysis (e.g., Kaplan-Meier survival curves and log-rank test) can be used to assess the significance of the difference.

-

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.

Factor XIa-IN-1 serves as a valuable research tool for investigating the role of the intrinsic coagulation pathway in health and disease. The protocols provided herein offer a framework for characterizing the potency, selectivity, and efficacy of this and other selective Factor XIa inhibitors. Such studies are crucial for the development of a new generation of safer and more effective antithrombotic therapies.

References

- 1. Thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bms.com [bms.com]

- 6. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factor XI - Wikipedia [en.wikipedia.org]

- 8. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APTT | HE [hematology.mlsascp.com]

- 14. researchgate.net [researchgate.net]

- 15. Factor XIa Assay Kit (ab241037) | Abcam [abcam.com]

- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 17. linear.es [linear.es]

Application Notes and Protocols for Cell-Based Assay Design Using a Factor XIa Inhibitor

Topic: Cell-based Assay Design using Factor XIa-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2][3] Its primary role is to activate Factor IX, which in turn leads to a burst of thrombin generation and the formation of a stable fibrin clot.[3][4] Due to its significant role in thrombosis and minimal impact on normal hemostasis, FXIa has emerged as a promising therapeutic target for the development of novel anticoagulants with a reduced risk of bleeding.[5][6][7] Factor XIa-IN-1 is a potent and selective small molecule inhibitor of FXIa, designed for the investigation of its anticoagulant properties in various in vitro and cell-based models.

These application notes provide a comprehensive guide for the design and implementation of cell-based assays to evaluate the efficacy and mechanism of action of Factor XIa-IN-1.

Signaling Pathway of Factor XIa in Coagulation

The coagulation process is a complex series of events traditionally divided into the intrinsic, extrinsic, and common pathways. However, the cell-based model of coagulation provides a more physiologically relevant representation, occurring in three overlapping phases: initiation, amplification, and propagation.[8][9][10][11][12]

-

Initiation: Upon vessel injury, tissue factor (TF) is exposed and binds to Factor VIIa (FVIIa), forming the extrinsic tenase complex. This complex activates a small amount of Factor X to Factor Xa (FXa) and Factor IX to Factor IXa (FIXa), leading to an initial, small burst of thrombin.[9][10]

-

Amplification: The small amount of thrombin generated during initiation activates platelets, which release Factor Va (FVa). Thrombin also activates Factor XI to FXIa and Factor VIII to FVIIIa.[9][13] FXIa plays a crucial role in this phase by activating more FIX to FIXa on the surface of activated platelets.[13][14]

-

Propagation: On the activated platelet surface, FIXa, along with its cofactor FVIIIa, forms the intrinsic tenase complex, which efficiently activates large amounts of FX to FXa. FXa and its cofactor FVa form the prothrombinase complex, leading to a large-scale burst of thrombin generation. This thrombin burst converts fibrinogen to fibrin, resulting in the formation of a stable clot.[10][13]

Factor XIa-IN-1 exerts its anticoagulant effect by directly inhibiting the enzymatic activity of FXIa, thereby attenuating the amplification of thrombin generation.

Caption: The cell-based model of coagulation highlighting the role of Factor XIa in the amplification phase and the inhibitory action of Factor XIa-IN-1.

Quantitative Data Summary

The following table summarizes hypothetical performance data for Factor XIa-IN-1 in various assays. This data is for illustrative purposes and should be determined experimentally.

| Parameter | Assay Type | Value | Units |

| IC50 | Purified Enzyme Assay (FXIa) | 5 | nM |

| Plasma-based aPTT Assay | 150 | nM | |

| Thrombin Generation Assay (TGA) | 100 | nM | |

| Selectivity | IC50 vs. Thrombin | >10,000 | nM |

| IC50 vs. Factor Xa | >5,000 | nM | |

| IC50 vs. Factor VIIa | >10,000 | nM | |

| IC50 vs. Plasma Kallikrein | 500 | nM | |

| Kinetic Parameters | Ki | 2.5 | nM |

| Mechanism of Inhibition | Competitive | - |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a common plasma-based coagulation assay that measures the integrity of the intrinsic and common pathways.

Principle: The assay is initiated by adding a contact activator (e.g., silica, ellagic acid) and phospholipids (a partial thromboplastin) to platelet-poor plasma, which activates the contact-dependent pathway (intrinsic pathway). The time to clot formation after the addition of calcium is measured. An inhibitor of FXIa will prolong the aPTT clotting time in a dose-dependent manner.

Materials:

-

Platelet-poor human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (25 mM)

-

Factor XIa-IN-1 (stock solution in DMSO)

-

Coagulometer

Protocol:

-

Prepare a dilution series of Factor XIa-IN-1 in DMSO or an appropriate vehicle.

-

Pre-warm the platelet-poor plasma and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, add 50 µL of platelet-poor plasma.

-

Add 1 µL of the Factor XIa-IN-1 dilution (or vehicle control) and incubate for 2 minutes at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent and incubate for 3 minutes at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time to clot formation.

-

Record the clotting time in seconds.

-

Plot the clotting time against the concentration of Factor XIa-IN-1 to determine the dose-response relationship.

Caption: Experimental workflow for the aPTT assay to evaluate Factor XIa-IN-1.

Thrombin Generation Assay (TGA)

The TGA provides a more complete picture of the coagulation process by measuring the total amount of thrombin generated over time.

Principle: A small amount of tissue factor is used to initiate coagulation in platelet-poor or platelet-rich plasma. The generation of thrombin is continuously monitored by measuring the cleavage of a fluorogenic thrombin substrate. An inhibitor of FXIa will reduce the peak thrombin generation and delay the time to peak.

Materials:

-

Platelet-poor or platelet-rich human plasma

-

Tissue factor reagent (low concentration)

-

Phospholipid vesicles

-

Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Calcium chloride (CaCl2) solution

-

Factor XIa-IN-1 (stock solution in DMSO)

-

Fluorometer with a 37°C incubation chamber

Protocol:

-

Prepare a dilution series of Factor XIa-IN-1.

-

In a 96-well microplate, add 80 µL of plasma containing the Factor XIa-IN-1 dilution or vehicle.

-

Add 20 µL of a reagent mixture containing tissue factor, phospholipids, and the fluorogenic substrate.

-

Incubate for 5 minutes at 37°C.

-

Initiate thrombin generation by adding 20 µL of CaCl2 solution.

-

Immediately place the plate in the fluorometer and measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

The first derivative of the fluorescence curve represents the rate of thrombin generation.

-

Calculate key parameters such as lag time, time to peak, peak height, and endogenous thrombin potential (ETP - the area under the curve).

-

Plot these parameters against the concentration of Factor XIa-IN-1.

Caption: Experimental workflow for the Thrombin Generation Assay (TGA).

Conclusion

The described cell-based assays provide a robust framework for characterizing the anticoagulant activity of Factor XIa-IN-1. The aPTT assay offers a simple and rapid method for assessing the inhibitor's effect on the intrinsic pathway, while the TGA provides a more detailed and physiologically relevant measure of its impact on overall thrombin generation. These protocols can be adapted for screening compound libraries for novel FXIa inhibitors or for in-depth mechanistic studies of lead candidates. Careful execution of these experiments will provide valuable insights into the therapeutic potential of Factor XIa-IN-1 as a novel anticoagulant.

References

- 1. gosset.ai [gosset.ai]

- 2. bms.com [bms.com]

- 3. Factor XI - Wikipedia [en.wikipedia.org]

- 4. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. catalog.article4pub.com [catalog.article4pub.com]

- 9. eclinpath.com [eclinpath.com]

- 10. learnhaem.com [learnhaem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for a Representative Factor XIa Inhibitor in Murine Models

Disclaimer: Information regarding a specific compound designated "Factor XIa-IN-1" is not publicly available. The following application notes and protocols are based on a representative Factor XIa inhibitor, rFasxiatorN17R, L19E, for which in vivo data in mice has been published. These guidelines are intended for research purposes and should be adapted by qualified scientists based on their specific experimental context.

Introduction

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the coagulation cascade, playing a significant role in the amplification of thrombin generation. Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants. This document provides detailed protocols and dosing recommendations for the use of a representative potent and selective FXIa inhibitor in murine thrombosis models.

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. The intrinsic pathway is initiated by contact activation and leads to the activation of Factor XI to Factor XIa. FXIa then activates Factor IX, which, along with its cofactor Factor VIIIa, activates Factor X. Factor Xa, as part of the prothrombinase complex, converts prothrombin to thrombin, the central effector enzyme of coagulation. By inhibiting FXIa, the amplification of thrombin generation through the intrinsic pathway is suppressed, leading to an antithrombotic effect.

Caption: Intrinsic pathway of coagulation and the site of action of a Factor XIa inhibitor.

Dosing Recommendations in Mice

The following table summarizes the recommended dosing for the representative FXIa inhibitor, rFasxiatorN17R, L19E, in a murine model of venous thrombosis. Doses should be optimized for specific mouse strains and experimental conditions.

| Parameter | Recommendation | Reference |

| Mouse Model | Inferior Vena Cava (IVC) Ligation (Venous Thrombosis) | [1] |

| Compound | rFasxiatorN17R, L19E | [1] |

| Dose | 5 mg/kg and 10 mg/kg | [1] |

| Route of Administration | Subcutaneous (s.c.) injection | [1] |

| Vehicle | Saline | [1] |

| Efficacy Readout | Reduction in thrombus weight | [1] |

Experimental Protocols

Murine Inferior Vena Cava (IVC) Ligation Model of Venous Thrombosis

This model is used to evaluate the antithrombotic efficacy of the FXIa inhibitor in a venous thrombosis setting.

Caption: Experimental workflow for the murine IVC ligation model of venous thrombosis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

FXIa inhibitor (rFasxiatorN17R, L19E)

-

Saline (vehicle)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 5-0 silk)

-

Heating pad

Procedure:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane. Maintain anesthesia throughout the surgical procedure.

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Administer the FXIa inhibitor or vehicle via subcutaneous injection at the indicated doses.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Carefully dissect the tissues to expose the inferior vena cava (IVC) just below the renal veins.

-

Ligate the IVC tightly with a 5-0 silk suture. Ligate any visible side branches between the main ligature and the renal veins.

-

Close the abdominal wall and skin with sutures.

-

Allow the mouse to recover from anesthesia.

-

After a predetermined period (e.g., 24 hours), euthanize the mouse.

-

Re-open the abdomen and carefully dissect the IVC segment containing the thrombus.

-

Isolate the thrombus from the vessel wall and gently blot it on filter paper to remove excess blood.

-

Weigh the thrombus immediately.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is an ex vivo method to assess the pharmacodynamic effect of the FXIa inhibitor on the intrinsic coagulation pathway.

Materials:

-

Citrated mouse plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure:

-

Collect blood from mice via cardiac puncture into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Prepare platelet-poor plasma by centrifuging the blood at 2000 x g for 15 minutes.

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix 50 µL of plasma with 50 µL of aPTT reagent.

-

Incubate the mixture for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.

-

The coagulometer will measure the time until clot formation. This time is the aPTT.

Data Analysis and Interpretation

The primary endpoint for the in vivo thrombosis model is the thrombus weight. A statistically significant reduction in thrombus weight in the inhibitor-treated group compared to the vehicle-treated group indicates antithrombotic efficacy. For the aPTT assay, a prolongation of the clotting time in the plasma from inhibitor-treated animals compared to vehicle-treated animals demonstrates a pharmacodynamic effect on the intrinsic coagulation pathway.

Safety Considerations

While FXIa inhibitors are expected to have a wider therapeutic window with a lower bleeding risk, it is still crucial to assess potential bleeding liabilities. A common method is the tail bleeding time assay.

Tail Bleeding Time Assay

Procedure:

-

Anesthetize the mouse.

-

Transect the tail 3 mm from the tip with a sharp scalpel.

-

Immediately immerse the tail in 37°C saline.

-

Record the time from transection until the cessation of bleeding for at least 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the experiment is terminated.

References

Application of Factor XIa-IN-1 in Chromogenic Substrate Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Factor XIa (FXIa) is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade. Its role in amplifying thrombin generation makes it a key target for the development of novel antithrombotic agents with a potentially lower bleeding risk compared to traditional anticoagulants.[1][2][3] Factor XIa-IN-1 is a potent and selective small molecule inhibitor of FXIa. This document provides detailed application notes and protocols for the characterization of Factor XIa-IN-1 and similar inhibitors using chromogenic substrate assays.

Chromogenic assays offer a quantitative and high-throughput method to determine the potency of FXIa inhibitors by measuring the inhibition of FXIa's enzymatic activity. In a direct chromogenic assay, FXIa cleaves a synthetic substrate, releasing a chromophore (like p-nitroaniline, pNA), which can be quantified spectrophotometrically.[4] Alternatively, a coupled chromogenic assay can be used, where FXIa activates Factor IX (FIX), which in turn, as part of a complex, activates Factor X (FX). The resulting Factor Xa (FXa) then cleaves a chromogenic substrate.[5][6] This latter approach can provide insights into the inhibitor's efficacy within a more physiologically relevant enzymatic cascade.

Principle of the Assay

The fundamental principle of the chromogenic assay for Factor XIa inhibition is the measurement of the enzyme's catalytic activity in the presence of an inhibitor. Factor XIa hydrolyzes a specific chromogenic substrate, leading to the release of p-nitroaniline (pNA), which produces a yellow color that can be measured by its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of FXIa. In the presence of an inhibitor like Factor XIa-IN-1, the enzymatic activity is reduced, resulting in a decreased rate of pNA formation. By measuring the absorbance change over time at various inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory activity of various compounds against Factor XIa can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are tables summarizing the potency of several known Factor XIa inhibitors, which can be determined using the protocols described in this document.

Table 1: Inhibitory Potency (IC50) of Selected Factor XIa Inhibitors

| Compound | IC50 (nM) | Assay Type | Reference |

| Inhibitor 17 (a β-lactam derivative) | 2.8 | Chromogenic | [1] |

| Inhibitor 6 (a tetrapeptidomimetic) | 30 | Not Specified | [1] |

| Boronic acid ester 8 | 1400 | Not Specified | [1] |

| Molecule 33 (a 1,2-phenylene THQ derivative) | - | Chromogenic | [1] |

Note: The specific assay conditions can influence the determined IC50 values.

Table 2: Inhibition Constant (Ki) of Selected Factor XIa Inhibitors

| Compound | Ki (nM) | Assay Type | Reference |

| Methyl N-[4-[5-chloro-2-[(1S)-1-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-2-phenylethyl]-1H-imidazol-4-yl]phenyl]carbamate | 2.7 | Not Specified | [7] |

| FasxiatorN17 R,L19E | 0.86 | Not Specified | [1] |

| Molecule 33 (a 1,2-phenylene THQ derivative) | 25 | Chromogenic | [1] |

Note: Ki values represent the equilibrium dissociation constant and are generally considered more independent of assay conditions than IC50 values.[8]

Signaling Pathway and Experimental Workflow

Coagulation Cascade and FXIa Inhibition

The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade and the mechanism of inhibition by Factor XIa-IN-1.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. Inhibition of factor XIa as a new approach to anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. coachrom.com [coachrom.com]

- 5. coachrom.com [coachrom.com]

- 6. rossix.com [rossix.com]

- 7. Coagulation factor XI Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Studying Drug-Platelet Interactions Using Factor XIa-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the coagulation cascade, playing a significant role in the amplification of thrombin generation. Its involvement in pathological thrombosis, with a lesser role in normal hemostasis, has made it an attractive target for the development of novel antithrombotic agents with a potentially wider therapeutic window and lower bleeding risk compared to traditional anticoagulants. Factor XIa-IN-1, also known as EP-7041, is a potent and selective small-molecule inhibitor of FXIa.[1] These application notes provide detailed protocols for utilizing Factor XIa-IN-1 as a tool to investigate drug-platelet interactions and to characterize the effects of FXIa inhibition on platelet function.

Factor XIa-IN-1: Properties and Mechanism of Action

Factor XIa-IN-1 is a parenteral, small-molecule antagonist of activated Factor XI (FXIa).[1][2] It exhibits high selectivity for human FXIa, with an IC50 of 7.1 nM.[1] Its inhibitory activity against other related serine proteases is significantly lower, demonstrating its specificity.[1] The compound has a terminal elimination half-life of approximately 45 minutes in humans following a single intravenous bolus, indicating a short duration of action.[1]

Table 1: Pharmacological Properties of Factor XIa-IN-1 (EP-7041)

| Property | Value | Reference |

| Target | Activated Factor XI (FXIa) | [1] |

| Synonym | EP-7041 | [1] |

| Molecular Formula | C₂₀H₁₉F₃N₄O₅ | Source 1 |

| Molecular Weight | 452.38 g/mol | Source 1 |

| Mechanism of Action | Direct, selective inhibitor of FXIa | [1] |

| IC50 (human FXIa) | 7.1 nM | [1] |

| Selectivity | High selectivity over other serine proteases | [1] |

| Half-life (human) | ~45 minutes | [1] |

Experimental Protocols

The following protocols are designed to assess the impact of Factor XIa-IN-1 on platelet function. It is recommended to perform dose-response studies to fully characterize the inhibitory effects.

Platelet Aggregation Assay

This assay measures the ability of platelets in platelet-rich plasma (PRP) to aggregate in response to various agonists. Light Transmission Aggregometry (LTA) is a standard method for this purpose.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Factor XIa-IN-1 (EP-7041) stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline).

-

Platelet agonists:

-

Collagen

-

Thrombin Receptor Activator Peptide 6 (TRAP-6)

-

Adenosine Diphosphate (ADP)

-

-

Saline (0.9% NaCl).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

-

Assay Performance:

-

Pre-warm PRP aliquots to 37°C for 5-10 minutes.

-

Place a cuvette with a stir bar containing a specific volume of PRP (e.g., 450 µL) into the aggregometer and set the baseline with PPP.

-

Add a small volume (e.g., 5 µL) of Factor XIa-IN-1 at various final concentrations (e.g., 0.1 nM to 1 µM) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring.

-

Add the platelet agonist (e.g., collagen, TRAP-6, or ADP) at a predetermined concentration that induces submaximal aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each condition.

-

Calculate the percentage inhibition of aggregation by Factor XIa-IN-1 compared to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value of Factor XIa-IN-1 for each agonist.

-

Table 2: Representative Data for Platelet Aggregation Inhibition (Note: Specific quantitative data for the direct effect of Factor XIa-IN-1 on agonist-induced platelet aggregation is not widely available in public literature. The following is a template for data presentation.)

| Agonist | Factor XIa-IN-1 Concentration | % Inhibition of Aggregation |

| Collagen (e.g., 2 µg/mL) | 1 nM | Data not available |

| 10 nM | Data not available | |

| 100 nM | Data not available | |

| 1 µM | Data not available | |

| TRAP-6 (e.g., 10 µM) | 1 nM | Data not available |

| 10 nM | Data not available | |

| 100 nM | Data not available | |

| 1 µM | Data not available |

Flow Cytometry for P-selectin (CD62P) Expression

This method quantifies the expression of P-selectin on the platelet surface, a marker of platelet alpha-granule secretion and activation.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Factor XIa-IN-1 (EP-7041) stock solution.

-

Platelet agonists (e.g., TRAP-6, ADP).

-

Fluorescently labeled antibodies:

-

Anti-CD61-PE (or another platelet-specific marker).

-

Anti-CD62P-FITC (P-selectin).

-

Isotype control antibodies.

-

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 1% paraformaldehyde in PBS).

-

Flow cytometer.

Procedure:

-

Sample Preparation:

-

Dilute whole blood with PBS.

-

In separate tubes, pre-incubate the diluted blood with various concentrations of Factor XIa-IN-1 or vehicle control for a specified time at 37°C.

-

Add the platelet agonist (or PBS for unstimulated control) and incubate for a set time (e.g., 10-15 minutes) at room temperature.

-

-

Staining:

-

Add the fluorescently labeled anti-CD61 and anti-CD62P antibodies (and isotype controls in separate tubes) to the samples.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Fixation and Analysis:

-

Fix the samples by adding a fixative solution.

-

Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter and/or positive staining for CD61.

-

Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of P-selectin expression.

-

Table 3: Representative Data for P-selectin Expression Inhibition (Note: Specific quantitative data for the effect of Factor XIa-IN-1 on agonist-induced P-selectin expression is not widely available in public literature. The following is a template for data presentation.)

| Agonist | Factor XIa-IN-1 Concentration | % P-selectin Positive Platelets | Mean Fluorescence Intensity (MFI) |

| TRAP-6 (e.g., 10 µM) | 0 (Vehicle) | Baseline data | Baseline data |

| 1 nM | Data not available | Data not available | |

| 10 nM | Data not available | Data not available | |

| 100 nM | Data not available | Data not available | |

| 1 µM | Data not available | Data not available |

Thrombin Generation Assay in Platelet-Rich Plasma

This assay measures the dynamics of thrombin generation in PRP, providing insight into the overall coagulability and the contribution of platelets to this process.

Materials:

-

Platelet-rich plasma (PRP) prepared as described above.

-

Factor XIa-IN-1 (EP-7041) stock solution.

-

Thrombin generation trigger (e.g., a low concentration of tissue factor and phospholipids).

-

Fluorogenic thrombin substrate.

-

Thrombin calibrator.

-

Fluorometer with a plate reader.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add PRP samples.

-

Add Factor XIa-IN-1 at various concentrations or vehicle control to the wells.

-

Add the thrombin calibrator to designated wells.

-

-

Initiation and Measurement:

-

Dispense the trigger solution (tissue factor/phospholipids) and the fluorogenic substrate into all wells simultaneously to start the reaction.

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

The software calculates the thrombin generation curve for each sample.

-

Key parameters to analyze include:

-

Lag time (time to initiation of thrombin generation).

-

Endogenous Thrombin Potential (ETP) - the area under the curve.

-

Peak thrombin concentration.

-

Time to peak.

-

-

Table 4: Effect of Factor XIa-IN-1 on Thrombin Generation in PRP (Note: Specific quantitative data for the effect of Factor XIa-IN-1 on thrombin generation in PRP is not widely available in public literature. The following is a template for data presentation.)

| Factor XIa-IN-1 Concentration | Lag Time (min) | ETP (nM*min) | Peak Thrombin (nM) | Time to Peak (min) |

| 0 (Vehicle) | Baseline data | Baseline data | Baseline data | Baseline data |

| 1 nM | Data not available | Data not available | Data not available | Data not available |

| 10 nM | Data not available | Data not available | Data not available | Data not available |

| 100 nM | Data not available | Data not available | Data not available | Data not available |

| 1 µM | Data not available | Data not available | Data not available | Data not available |

Visualizations

Caption: Factor XIa signaling pathway and its role in platelet activation.

Caption: General workflow for in vitro evaluation of Factor XIa-IN-1.

Conclusion